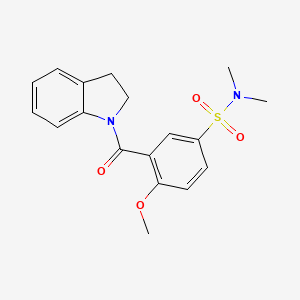
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. DMTS has been studied for its ability to inhibit certain enzymes and receptors in the body, leading to potential applications in the treatment of various diseases.
作用機序
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit carbonic anhydrase enzymes through a competitive mechanism, binding to the active site of the enzyme and preventing the binding of substrate molecules. Additionally, this compound has been shown to interact with certain receptors in the body, such as the adenosine A1 receptor, leading to potential applications in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can have an impact on acid-base balance. Additionally, this compound has been shown to have vasodilatory effects, potentially leading to decreased blood pressure and increased blood flow.
実験室実験の利点と制限
One advantage of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments is its high selectivity for carbonic anhydrase II, making it a useful tool for studying the role of this enzyme in various physiological processes. However, limitations include its potential toxicity and the need for careful handling and storage.
将来の方向性
Future research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide could include further investigation into its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer. Additionally, studies on the pharmacokinetics and toxicity of this compound could provide valuable information for its potential use as a drug candidate. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
合成法
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-methoxy-N,N-dimethylbenzenesulfonamide and indole-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent and acid to yield the final product.
科学的研究の応用
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. One area of interest is its ability to inhibit carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. This compound has been shown to have a higher inhibitory effect on carbonic anhydrase II than other sulfonamide compounds, making it a promising candidate for the development of carbonic anhydrase inhibitors.
特性
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19(2)25(22,23)14-8-9-17(24-3)15(12-14)18(21)20-11-10-13-6-4-5-7-16(13)20/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDMCNXLJUCRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)
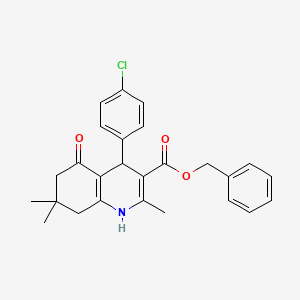
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
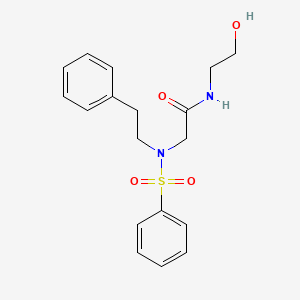
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)
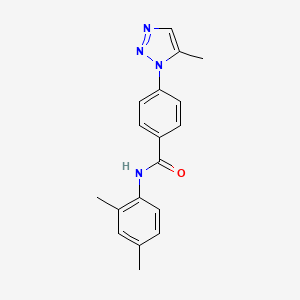
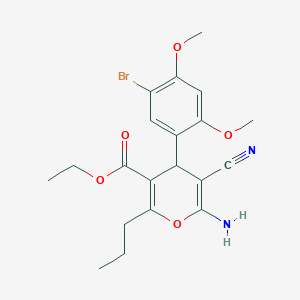
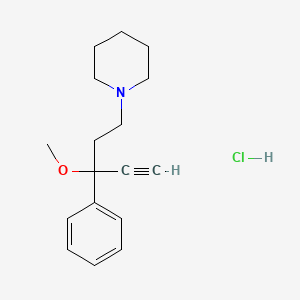
![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
